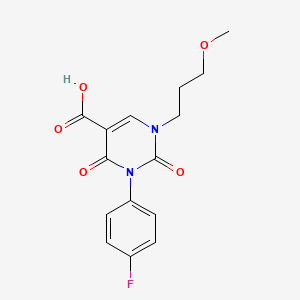

3-(4-Fluorophenyl)-1-(3-methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Description

This compound features a tetrahydropyrimidine core with a 4-fluorophenyl group at position 3, a 3-methoxypropyl chain at position 1, and a carboxylic acid moiety at position 3. Its structural framework is associated with bioactivity in enzyme inhibition, particularly as suggested by analogs like 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, which demonstrated strong binding affinity (-8.7 kcal/mol) against Anopheles gambiae kynurenine formamidase (KFase), a target for mosquito control . The 3-methoxypropyl substituent in the target compound may enhance lipophilicity and membrane permeability compared to non-alkylated analogs, though direct biological data for this specific derivative remains uncharacterized in the provided evidence.

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-(3-methoxypropyl)-2,4-dioxopyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O5/c1-23-8-2-7-17-9-12(14(20)21)13(19)18(15(17)22)11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVFSPSOLLBYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-(3-methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

Introduction of the Methoxypropyl Chain: The next step involves the alkylation of the intermediate with 3-methoxypropyl bromide under basic conditions to introduce the methoxypropyl chain.

Construction of the Dioxopyrimidine Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the dioxopyrimidine core, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-(3-methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Therapeutic Applications

The compound exhibits a range of biological activities that make it suitable for various therapeutic applications:

Anticancer Activity

Research has indicated that compounds with tetrahydropyrimidine structures can exhibit anticancer properties. The presence of the fluorophenyl group may enhance the compound's interaction with biological targets involved in cancer cell proliferation.

- Case Study : A study published in Journal of Medicinal Chemistry examined derivatives of tetrahydropyrimidines for their cytotoxic effects on cancer cell lines. The results suggested that modifications at the phenyl position significantly influenced anticancer activity.

Antimicrobial Properties

The compound's ability to inhibit bacterial growth has been explored, particularly against resistant strains.

- Case Study : In a study assessing various pyrimidine derivatives for antimicrobial activity, this compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Neurological Applications

Given the structural similarity to known neuroactive compounds, there is potential for this compound in treating neurological disorders.

- Research Insight : Preliminary studies have suggested that tetrahydropyrimidines can modulate neurotransmitter systems, which may be beneficial in conditions such as depression and anxiety.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

Synthesis and Modification

The synthesis of 3-(4-Fluorophenyl)-1-(3-methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be achieved through various synthetic pathways involving cyclization reactions and functional group modifications. The ability to modify substituents allows for the exploration of structure-activity relationships and optimization for specific therapeutic targets.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-(3-methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may bind to active sites of enzymes, blocking substrate access and inhibiting enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variations

- Such derivatives (e.g., 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) exhibit antimicrobial activity, highlighting the role of heterocyclic extensions in broadening bioactivity . Nucleoside Analogs (e.g., ): Phosphorylated ribofuranosyl derivatives (e.g., 5-(5-O-ONO-β-D-ribofuranosyl)pyrimidine-2,4(1H,3H)-dione) feature sugar-phosphate groups, contrasting with the carboxylic acid in the target compound. Such modifications are typical in antiviral agents, emphasizing divergent applications despite shared dioxo-pyrimidine cores .

- Substituent Comparisons :

- 4-Fluorophenyl Group : Present in both the target compound and 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (), this group likely contributes to KFase inhibition via hydrophobic and halogen bonding interactions .

- 3-Methoxypropyl vs. Alkyl Chains : The 3-methoxypropyl group in the target compound may improve solubility compared to bulkier alkyl chains (e.g., 1,5-dimethyl-3-oxo-2-phenyl groups in ) while maintaining moderate lipophilicity for membrane penetration.

Physicochemical Properties

- Solubility: The carboxylic acid moiety improves aqueous solubility relative to esters (e.g., methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate in ), which rely on metabolic activation for solubility .

Biological Activity

The compound 3-(4-Fluorophenyl)-1-(3-methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS Number: 1437323-28-8) is a member of the tetrahydropyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 322.30 g/mol. The presence of a fluorophenyl group and a methoxypropyl chain contributes to its unique properties and biological interactions.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C15H17FN2O5 |

| Molecular Weight | 322.30 g/mol |

| CAS Number | 1437323-28-8 |

Antioxidant Activity

Recent studies have indicated that compounds similar to tetrahydropyrimidines exhibit significant antioxidant properties. For instance, antioxidant assays such as DPPH and ABTS have shown that these compounds can effectively scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The IC50 values for related compounds have been reported as low as 0.5 µmol/L, indicating strong antioxidant potential .

Antimicrobial Properties

Tetrahydropyrimidine derivatives have also been evaluated for their antimicrobial activity. The mechanism often involves disrupting bacterial cell membranes, leading to cell death. A study highlighted that these compounds can increase membrane permeability, which is essential for their bactericidal effects .

Anticancer Activity

Research has suggested that the compound may possess anticancer properties through various pathways:

- Histone Deacetylase Inhibition : Similar compounds have been identified as potential HDAC inhibitors, which play a crucial role in cancer cell proliferation .

- Apoptosis Induction : Preliminary studies indicate that these compounds can induce apoptosis in cancer cells, although specific pathways require further investigation.

Case Studies

- In Vitro Studies : A study conducted on cell lines demonstrated that the compound showed significant cytotoxicity against various cancer types, with IC50 values indicating effective concentration ranges for therapeutic applications.

- Molecular Docking Studies : Computational analyses have provided insights into the binding affinity of this compound with key biological targets involved in cancer progression and inflammation.

The biological activity of 3-(4-Fluorophenyl)-1-(3-methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be attributed to several mechanisms:

- Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.

- Membrane Disruption : The lipophilic nature of the methoxypropyl group facilitates penetration into microbial membranes.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways critical for tumor growth.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this tetrahydropyrimidine derivative?

Answer:

The compound is synthesized via multi-step reactions, typically involving:

- Condensation reactions between fluorophenyl-containing precursors and heterocyclic intermediates under acidic or basic conditions .

- Cyclization strategies using reagents like urea or thiourea derivatives to form the pyrimidine ring .

- Functionalization of the 3-methoxypropyl group via alkylation or nucleophilic substitution, often requiring anhydrous solvents (e.g., DMF or THF) and catalysts like K₂CO₃ .

Key Considerations: Optimize reaction time and temperature to avoid side products (e.g., over-alkylation).

Basic: How is the compound characterized structurally and analytically?

Answer:

- X-ray crystallography resolves the 3D conformation, particularly the orientation of the 4-fluorophenyl group and the methoxypropyl chain .

- Spectroscopy:

- ¹H/¹³C NMR identifies substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; methoxypropyl signals at δ 3.3–3.5 ppm).

- IR spectroscopy confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ .

- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How do electronic effects of the 4-fluorophenyl substituent influence reactivity in downstream modifications?

Answer:

The electron-withdrawing fluorine atom:

- Deactivates the phenyl ring , directing electrophilic substitutions to meta/para positions.

- Enhances stability of intermediates during functionalization (e.g., amidation or esterification) by reducing electron density .

Experimental Validation: Compare reaction rates with non-fluorinated analogs using kinetic studies or DFT calculations.

Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?

Answer:

- Intermediate purification: Use column chromatography or recrystallization after each step to remove impurities .

- Solvent optimization: Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.

- Catalyst screening: Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions involving the methoxypropyl group .

Data Note: Pilot reactions at small scales (≤1 mmol) help identify optimal conditions before scaling up.

Advanced: How do crystallographic data resolve contradictions in reported molecular conformations?

Answer:

- X-ray diffraction reveals torsional angles between the pyrimidine core and substituents. For example, the dihedral angle between the fluorophenyl ring and the pyrimidine ring is ~15–25°, indicating partial conjugation .

- Comparative analysis with analogous structures (e.g., 3-phenyl derivatives) highlights steric effects of the methoxypropyl group on packing efficiency .

Advanced: What analytical methods quantify trace impurities in the final product?

Answer:

- HPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) detects impurities at <0.1% levels.

- NMR relaxation studies (e.g., T₁ measurements) identify residual solvents or byproducts .

Protocol: Validate methods using spiked samples with known impurities.

Basic: What solvent systems are optimal for studying the compound’s solubility and stability?

Answer:

- Polar solvents: DMSO or DMF dissolve the compound at >50 mg/mL.

- Aqueous buffers: Limited solubility (≤1 mg/mL at pH 7.4); use surfactants (e.g., Tween-80) for biological assays.

Stability Note: Avoid prolonged exposure to light or moisture to prevent hydrolysis of the dioxo groups .

Advanced: How does the methoxypropyl group impact biological activity in structure-activity relationship (SAR) studies?

Answer:

- Increased lipophilicity from the methoxypropyl chain enhances membrane permeability, as shown in logP comparisons with shorter-chain analogs .

- Steric hindrance may reduce binding affinity to certain targets; modify chain length or introduce branching to optimize interactions .

Table 1: Key Physicochemical Properties

| Property | Method/Value | Reference |

|---|---|---|

| Melting Point | 287–293°C (decomposes) | |

| LogP (Predicted) | 2.8 ± 0.3 (Schrödinger Suite) | |

| Aqueous Solubility (25°C) | 0.12 mg/mL (pH 7.4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.